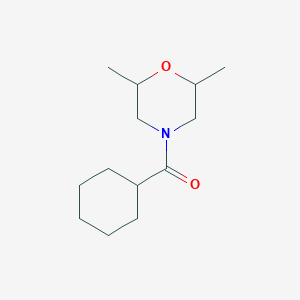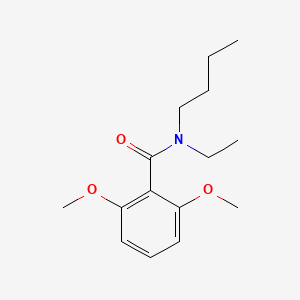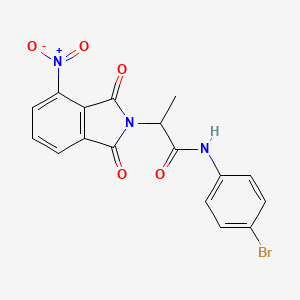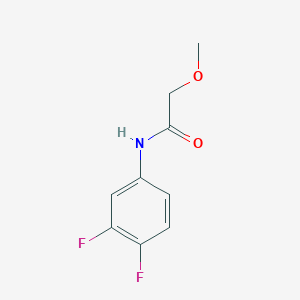
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine
Overview
Description
4-(Cyclohexylcarbonyl)-2,6-dimethylmorpholine (CDCM) is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. CDCM is a versatile molecule that can be used as a building block for the synthesis of various compounds with different biological activities.
Mechanism of Action
The mechanism of action of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives is not fully understood. However, it is believed that they exert their biological activity by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the activity of various enzymes, such as proteases, kinases, and phosphodiesterases.
Biochemical and Physiological Effects:
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Others have been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce inflammation in animal models. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-viral agents, particularly against HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives have several advantages for use in lab experiments. They are relatively easy to synthesize and can be modified to produce compounds with different biological activities. They are also stable under normal lab conditions and can be stored for extended periods of time. However, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives can be toxic at high concentrations and may require special handling and disposal procedures.
Future Directions
There are several future directions for research on 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine and its derivatives. One area of interest is the development of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives with improved anti-cancer activity and reduced toxicity. Another area of interest is the investigation of 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives as potential anti-viral agents, particularly against emerging viruses such as SARS-CoV-2. Additionally, 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives could be investigated for their potential as anti-inflammatory agents for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Scientific Research Applications
4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine has been used in various scientific research applications, particularly in the field of drug discovery. It can be used as a building block for the synthesis of various compounds with different biological activities, such as anti-cancer, anti-inflammatory, and anti-viral activities. 4-(cyclohexylcarbonyl)-2,6-dimethylmorpholine derivatives have also been investigated for their potential as anti-tumor agents, anti-microbial agents, and anti-oxidant agents.
properties
IUPAC Name |
cyclohexyl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSTWWDPIVXYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
![N,N-dimethyl-5-({[3-(1H-tetrazol-1-yl)phenyl]amino}methyl)-2-pyrimidinamine](/img/structure/B3978084.png)

![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)
![N-allyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3978100.png)
![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978112.png)

![methyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylate](/img/structure/B3978125.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 2-fluorobenzoate](/img/structure/B3978139.png)